molecular formula C9H6N2O3 B12910944 4-Nitro-3-phenyl-1,2-oxazole CAS No. 31301-41-4

4-Nitro-3-phenyl-1,2-oxazole

Cat. No.: B12910944
CAS No.: 31301-41-4
M. Wt: 190.16 g/mol
InChI Key: AMMAGHYZRLGORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a nitro group at the 4-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-phenyl-1,2-oxazole typically involves the nitration of 3-phenyl-1,2-oxazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes to enhance yield and safety. The use of advanced nitrating agents such as nitrogen dioxide and nitronium tetrafluoroborate has been explored to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro-3-phenyl-1,2-oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 4-Nitro-3-phenyl-1,2,3-triazole
  • 4-Nitro-3-phenyl-1,2,4-oxadiazole
  • 4-Nitro-3-phenyl-1,2-thiazole

Comparison: 4-Nitro-3-phenyl-1,2-oxazole is unique due to its specific arrangement of the nitro and phenyl groups on the oxazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the oxygen atom in the oxazole ring can influence its electronic properties and reactivity compared to triazoles and thiazoles .

Properties

CAS No.

31301-41-4

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-nitro-3-phenyl-1,2-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-6-14-10-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

AMMAGHYZRLGORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.